molecular formula C18H17FN2O2S2 B2426994 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034591-08-5

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2426994
CAS No.: 2034591-08-5
M. Wt: 376.46
InChI Key: WDRRHUYOUGWADI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a urea backbone substituted with a fluorobenzyl group and two thiophene rings

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c19-15-5-3-13(4-6-15)10-20-17(22)21-12-18(23,14-7-9-24-11-14)16-2-1-8-25-16/h1-9,11,23H,10,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRRHUYOUGWADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of Thiophene Rings: The thiophene rings can be attached through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea backbone can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea backbone would yield primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups, including a urea moiety and thiophene rings. Its molecular formula is C20H18F1N3O2S2C_{20}H_{18}F_1N_3O_2S_2, with a molecular weight of approximately 385.5 g/mol. The presence of fluorine and thiophene enhances its biological activity, making it a candidate for various applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines.

CompoundCell LineGI50 (μM)
Compound AHeLa0.70
Compound BU2OS0.69

These findings suggest that modifications to the thiophene structure can enhance anticancer properties, indicating a potential pathway for developing new therapeutic agents targeting cancer cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many diseases, including cardiovascular disorders and cancer. Research indicates that compounds similar to this compound exhibit inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various strategies such as:

  • Urea Formation : The initial step often involves the formation of the urea bond through the reaction of isocyanates with amines.
  • Thienyl Substitution : Thiophene rings can be introduced through electrophilic substitution reactions, enhancing the compound's reactivity and biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Design and Development of COX-II Inhibitors : A study published in ACS Omega discusses the synthesis of various derivatives that demonstrate significant anti-inflammatory activity through COX inhibition .
  • Thiadiazole Derivatives as Anticancer Agents : Another research article explores how modifications in the thiophene ring structure can lead to decreased viability in several cancer cell lines, indicating a strong link between structural features and biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea
  • 1-(4-Methylbenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16FN2O2S2\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{2}\text{S}_{2}

This structure includes a fluorobenzyl group and multiple thiophene rings, which are known to contribute to various biological activities, including antitumor effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar thiourea and urea derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
EKVX (Lung Cancer)1.721.593.3
RPMI-8226 (Leukemia)25.928.715.9
OVCAR-4 (Ovarian)25.177.5-

These results suggest that compounds with similar structural features to This compound may exhibit comparable antitumor efficacy .

The mechanism through which this compound exerts its biological activity likely involves interactions at the molecular level with specific targets involved in cancer progression. Computational docking studies have suggested that compounds containing thiophene moieties can effectively bind to proteins such as PD-L1, which plays a crucial role in immune evasion by tumors .

Cytotoxicity and Selectivity

In vitro studies have indicated that while some derivatives exhibit potent cytotoxic effects against cancer cells, they also show varying degrees of selectivity towards different cell types. For example, certain compounds demonstrated lower cytotoxicity towards normal cells compared to cancerous ones, indicating a potential therapeutic window .

Case Studies

Several case studies have been conducted to evaluate the biological activity of urea derivatives:

  • Study on Urea Derivatives : A study assessing various urea derivatives found that those with fluorinated aromatic groups exhibited enhanced cytotoxicity against specific cancer cell lines compared to their non-fluorinated counterparts .
  • Thioether Compounds : Another investigation into thioether compounds revealed that modifications in the thiophene structure significantly influenced their biological activity, suggesting that the presence of fluorine and hydroxyl groups could enhance interaction with cellular targets .

Q & A

Basic: What are the standard synthetic routes for preparing this urea derivative, and what solvents/catalysts are typically employed?

The synthesis of urea derivatives generally involves reacting isocyanates with amines under controlled conditions. For structurally analogous compounds, the reaction is conducted in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . A two-step approach may include:

Formation of the urea backbone : Reacting 4-fluorobenzyl isocyanate with a hydroxy-substituted amine intermediate.

Functionalization : Introducing thiophene moieties via nucleophilic substitution or coupling reactions.
Key solvents include 1,4-dioxane for its ability to stabilize intermediates, while catalysts like ammonium acetate may facilitate cyclization or condensation steps .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

  • NMR spectroscopy : To verify the presence of the 4-fluorobenzyl group (distinct ¹H NMR signals at δ 7.2–7.4 ppm for aromatic protons) and hydroxyethyl moiety (broad singlet at δ 4.8–5.2 ppm). ¹³C NMR can resolve thiophene carbons (δ 120–140 ppm) .
  • FTIR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE)?

DoE allows systematic variation of parameters (temperature, stoichiometry, solvent ratio) to maximize yield. For example:

  • Central Composite Design : Test 3–5 factors (e.g., reaction time, catalyst loading) across multiple levels.
  • Response Surface Methodology : Model interactions between variables (e.g., reflux temperature vs. solvent polarity) to identify optimal conditions .
    In analogous syntheses, yield improvements from 43% to >70% were achieved by optimizing boronate ester formation via DoE .

Advanced: How should discrepancies in NMR data between theoretical predictions and experimental results be resolved?

Discrepancies often arise from dynamic effects (e.g., rotamers in urea groups) or solvent-induced shifts. Strategies include:

  • Variable Temperature (VT) NMR : Suppress rotational barriers by cooling to −40°C, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene protons) through correlation spectroscopy.
  • Computational NMR prediction : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to benchmark experimental shifts .

Advanced: What computational methods are suitable for elucidating the reaction mechanism of urea formation?

  • Density Functional Theory (DFT) : Model transition states for isocyanate-amine coupling to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF stabilization of intermediates) .
  • Natural Bond Orbital (NBO) Analysis : Quantify charge distribution in intermediates to predict regioselectivity.

Basic: What safety protocols are recommended for handling this compound during synthesis?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile solvents (e.g., 1,4-dioxane) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .

Advanced: How can researchers assess purity when scaling up synthesis?

  • HPLC with UV/Vis detection : Use a C18 column (acetonitrile/water gradient) to quantify impurities.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products above 95% purity thresholds .

Advanced: What strategies address contradictory biological activity data in multi-laboratory studies?

  • Standardized Assay Protocols : Align cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values.
  • Meta-Analysis : Apply mixed-effects models to account for inter-lab variability in IC₅₀ measurements .

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